2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-17-10-12-19(13-11-17)25-21(30)16-28-20-15-27(4-2)26-22(20)23(31)29(24(28)32)14-18-8-6-5-7-9-18/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNREVBVPJETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide typically involves the formation of the pyrazolo[4,3-d]pyrimidine core followed by functionalization at various positions. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine moiety exhibit significant anticancer activity. The mechanism of action typically involves the inhibition of key enzymes related to cell proliferation and survival. For instance:
- Inhibition of Tumor Growth : Studies have shown that derivatives similar to this compound can effectively inhibit the proliferation of cancer cell lines by targeting specific pathways involved in tumor growth.
- Mechanistic Insights : Docking studies suggest that these compounds may bind to enzymes critical for cancer metabolism, enhancing their potential as anticancer agents.
Antimicrobial Activity
The compound has also garnered interest for its potential antimicrobial properties:
- Activity Against Mycobacterium tuberculosis : Preliminary studies suggest that similar pyrazolo[4,3-d]pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition.
- Broad-Spectrum Antimicrobial Effects : The structural features of this compound may enhance its binding affinity to bacterial targets, making it a candidate for further investigation in antimicrobial therapy.
Anti-inflammatory Activity
Another significant application of this compound lies in its anti-inflammatory properties:
- Inhibition of COX Enzymes : Studies have demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes effectively. Some compounds within this class have shown IC50 values comparable to established anti-inflammatory drugs.
- Mechanism of Action : The anti-inflammatory effect is thought to be mediated through the reduction of prostaglandin E2 production, which plays a key role in inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
-
Antitubercular Activity Study : A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds structurally related to our target compound.
- Findings : Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis.
-
Cytotoxicity Assessment : In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains.
- : This suggests a favorable safety profile for further development and potential therapeutic use.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations:
Core Heterocycle Variations :
- The pyrazolo[4,3-d]pyrimidine core (target compound and ) differs from pyrazolo[1,5-a]pyrimidine () in ring fusion positions, affecting planarity and binding interactions. Pyrazolo[4,3-c]benzothiazine () introduces a sulfur atom, altering electronic properties .
- The 5,7-dioxo motif in the target compound is critical for hydrogen bonding, analogous to ’s 5,7-dioxo group .
Substituent Impact :
- 6-Position : The target’s 6-benzyl group contrasts with ’s 6-(2-phenylethyl), which may increase steric bulk and reduce rotational freedom .
- N-Substituents : The 4-ethylphenyl acetamide in the target vs. 4-fluorobenzyl in highlights how fluorination improves metabolic stability, while ethyl groups enhance lipophilicity .
- Electron-Withdrawing Groups : Fluorine in and enhances solubility and bioavailability compared to alkyl groups .
Biological Activity :
- While specific IC$_{50}$ values are unavailable in the evidence, structural analogs (e.g., ) suggest that sulfonamide and fluorinated derivatives exhibit antibacterial or kinase-inhibitory activity .
Pharmacological and Physicochemical Properties
- Solubility : Fluorinated derivatives () may exhibit better aqueous solubility than alkylated analogs .
Biological Activity
The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine class of compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C24H25N5O4
- Molecular Weight : 447.495 g/mol
- IUPAC Name : this compound
Anticancer Activity
- Mechanism of Action : The compound has shown potential in inhibiting various cancer cell lines. Studies indicate that pyrazolo[4,3-d]pyrimidines can interfere with critical cellular processes such as cell proliferation and apoptosis.
- Case Studies :
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Recent research on similar pyrazolo derivatives indicates effectiveness against various bacterial strains.
- Antibacterial Testing : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
